molecular formula C10H9F2N3 B13494103 (1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine

(1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine

Cat. No.: B13494103
M. Wt: 209.20 g/mol
InChI Key: GHFSSIQEOCUWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine: is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine typically involves the reaction of 2,5-difluorobenzylamine with appropriate pyrazole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions may produce a variety of substituted pyrazole compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its unique structure.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2,5-Difluorophenyl)methanamine
  • (2,5-Difluorobenzylamine
  • (2,5-Difluorophenyl)methanamine

Uniqueness: Compared to similar compounds, (1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine has a unique pyrazole ring structure that imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

[1-(2,5-difluorophenyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C10H9F2N3/c11-7-1-2-9(12)10(5-7)15-4-3-8(6-13)14-15/h1-5H,6,13H2

InChI Key

GHFSSIQEOCUWHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=CC(=N2)CN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.